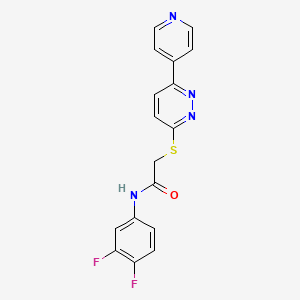

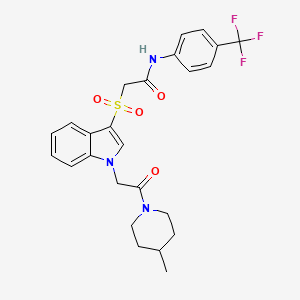

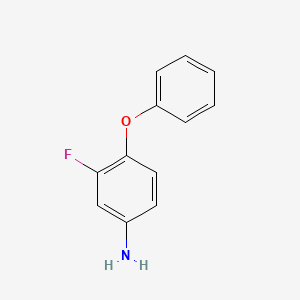

![molecular formula C25H28N2O6 B2590757 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2137775-85-8](/img/structure/B2590757.png)

3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 452.507 g/mol. The purity of the compound is not specified in the available literature.Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is significant as the Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while maintaining the integrity of other base-labile protecting groups. This methodology supports the synthesis of complex molecules, like octathymidylic acid fragments, by providing a robust protection strategy for sensitive hydroxyl functionalities during synthetic processes (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via a K2CO3-catalysed N-alkylation process, have been used for the efficient condensation with solid supports to facilitate the synthesis of structurally diverse N-substituted hydroxamic acids. This approach highlights the utility of the Fmoc group in the development of multiple solid-phase synthesis techniques, offering a pathway to synthesize a variety of N-substituted hydroxamic acids efficiently (Mellor & Chan, 1997).

Antibacterial Agents

The structure of 3-amino-2-methyl-1-azetidinyl moieties has been explored for their potential in enhancing the efficacy of antibacterial agents. Specifically, the synthesis and evaluation of azetidinylquinolones have indicated that the absolute stereochemistry of azetidine and oxazine rings is crucial for improving in vitro activity and oral efficacy, suggesting the significance of the azetidine moiety in the development of new antibacterial agents (Frigola et al., 1995).

Solid Phase Peptide Synthesis

The Fmoc amino acids are foundational in solid-phase peptide synthesis, offering a versatile and orthogonal scheme for the synthesis of biologically active peptides and small proteins. The advancements in solid supports, linkages, and understanding of solvation conditions have led to significant syntheses, demonstrating the pivotal role of Fmoc amino acids in bioorganic chemistry and peptide synthesis (Fields & Noble, 2009).

Amide Bond Protection

N,O-Bis-Fmoc derivatives of amino acids have been utilized as intermediates for the preparation of peptides with reversibly protected peptide bonds. This methodology aids in inhibiting interchain association during solid-phase peptide synthesis, showcasing the utility of Fmoc derivatives in facilitating the synthesis of 'difficult sequences' in peptides (Johnson et al., 1993).

Future Directions

properties

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,21(28)29)26(4)22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVZQLZGAGAXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

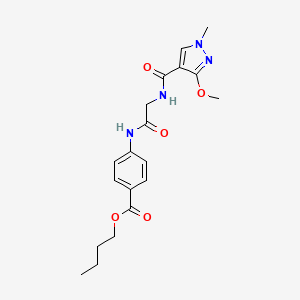

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2590676.png)

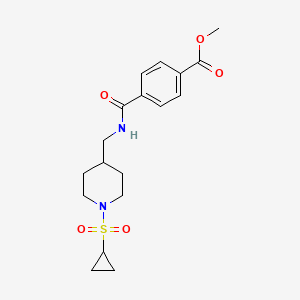

![(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2590677.png)

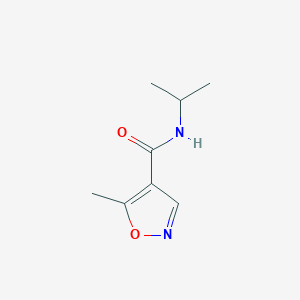

![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)

![2-({4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2590679.png)